2-Amino-N-(2-(pyrrolidin-1-yl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide
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Overview
Description
2-Amino-N-(2-(pyrrolidin-1-yl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is a complex organic compound that features a nicotinamide core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-(pyrrolidin-1-yl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Nicotinamide Core: Starting with a nicotinamide derivative, the core structure is prepared through standard organic reactions such as amide formation.
Introduction of the Pyrrolidine Group: The pyrrolidine moiety can be introduced via nucleophilic substitution or reductive amination.
Attachment of the Dioxaborolane Group: The dioxaborolane group is often introduced through a Suzuki coupling reaction, which involves the use of palladium catalysts and boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and dioxaborolane moieties.
Reduction: Reduction reactions may target the nicotinamide core or the pyrrolidine group.
Substitution: Various substitution reactions can occur, especially at the amino and pyrrolidine groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Biochemical Studies: The compound could be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: Possible use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-(pyrrolidin-1-yl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2-(pyrrolidin-1-yl)ethyl)nicotinamide: Lacks the dioxaborolane group.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide: Lacks the pyrrolidine group.
Uniqueness
The presence of both the pyrrolidine and dioxaborolane groups in 2-Amino-N-(2-(pyrrolidin-1-yl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide makes it unique, potentially offering a combination of properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C18H29BN4O3 |
---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
2-amino-N-(2-pyrrolidin-1-ylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C18H29BN4O3/c1-17(2)18(3,4)26-19(25-17)13-11-14(15(20)22-12-13)16(24)21-7-10-23-8-5-6-9-23/h11-12H,5-10H2,1-4H3,(H2,20,22)(H,21,24) |
InChI Key |
QNIDJQXYLRXERA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(=O)NCCN3CCCC3 |
Origin of Product |
United States |
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